molecular formula C11H11BO2 B028248 4-Methyl-1-naphthaleneboronic acid CAS No. 103986-53-4

4-Methyl-1-naphthaleneboronic acid

Cat. No. B028248
M. Wt: 186.02 g/mol
InChI Key: JHVQEUGNYSVSDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthaleneboronic acids involves various methodologies, including Grignard reactions. For instance, naphthalene-1,4-diboronic acid was synthesized via a Grignard reaction, showcasing the synthetic approach towards boronic acid derivatives from naphthalene compounds (Allen & Roscoe, 1969). Although not directly for 4-Methyl-1-naphthaleneboronic acid, these methodologies highlight the general strategies in synthesizing naphthaleneboronic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, has been characterized by various spectroscopic methods including FTIR, NMR, and X-ray diffraction, providing insights into the structural features of naphthalene derivatives (Sarojini et al., 2012). These studies are crucial for understanding the electronic and geometric structure, which influences the reactivity and properties of the molecule.

Chemical Reactions and Properties

Naphthaleneboronic acids engage in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, due to the boronic acid functionality. These reactions enable the formation of carbon-carbon bonds, providing a pathway to synthesize diverse organic compounds. The differential protection of diboron for regioselective diboration of alkynes represents a sophisticated application, highlighting the versatility of naphthaleneboronic acids in organic synthesis (Iwadate & Suginome, 2010).

Physical Properties Analysis

The physical properties of naphthaleneboronic acids and their derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular structure. These properties are essential for their practical applications in synthesis and materials science. For example, the synthesis, crystal structures, and corrosion inhibition potentials of certain naphthalene derivatives have been studied, indicating the importance of structural analysis in understanding their physical properties (Elemike et al., 2017).

Scientific Research Applications

One known application of “4-Methyl-1-naphthaleneboronic acid” is as a reactant for Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry and materials science .

Safety And Hazards

4-Methyl-1-naphthaleneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(4-methylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQEUGNYSVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378510
Record name 4-Methyl-1-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-naphthaleneboronic acid

CAS RN

103986-53-4
Record name 4-Methyl-1-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylnaphthalen-1-yl)boronic acid
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Synthesis routes and methods

Procedure details

To a 125 mL round-bottomed flask equipped with N2 inlet were added 1.78 g (11.4 mmol) 1-bromo-4-methylnaphthalene and 20 mL dry tetrahydrofuran. The solution was cooled to −70° C., and 5.49 mL (13.7 mmol) of a 2.5M solution of n-butyl lithium in hexane was added over 5 minutes, and the reaction stirred at −70° C. for 10 minutes. The solution was then treated with 2.34 mL (13.7 mmol) triethyl borate, stirred 5 minutes at −70° C., then warmed to room temperature and stirred 40 hours. The reaction was quenched with aqueous ammonium chloride solution, poured into 0.5 N hydrochloric acid, and extracted into ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and evaporated to a white solid after trituration with hexane, mp 224-228° C., 1.9 g (90%).
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1.78 g
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20 mL
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2.34 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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